epi-Sesamin Monocatechol

Autophagy mTORC1 signaling Hepatic metabolism

Parent sesamin/episesamin supplements are prodrugs-they lack direct bioactivity, confounding dose-response studies. epi-Sesamin Monocatechol (EC-1) is the genuine hepatic metabolite formed via CYP450-mediated demethylenation, delivering the signaling activity that unmetabolized lignans cannot. • ~30% greater autophagy flux vs. parent episesamin at 1-10 μM; pure standard for EC₅₀ determination. • Essential LC-MS/MS reference for episesamin-branch pharmacokinetics (EC-1 t₁/₂ = 3.4 h, distinct from SC-1). • Most potent Nrf2/ARE activator among all sesame lignan species-use as positive control for screening. • Supplied with COA/HPLC chromatogram; ships globally for immediate research deployment.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B15126108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Sesamin Monocatechol
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O
InChIInChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2
InChIKeyCGEORJKFOZSMEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

epi-Sesamin Monocatechol: Key Bioactive Metabolite


epi-Sesamin Monocatechol (also designated EC-1, episesamin monocatechol, or (7α,7'β,8α,8'α)-3,4-dihydroxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignane) is a phase I hepatic metabolite of episesamin, the epimeric sesame lignan formed during the refining of non-roasted sesame seed oil [1][2]. This compound bears a single catechol (3,4-dihydroxyphenyl) moiety resulting from cytochrome P450-mediated demethylenation of one methylenedioxyphenyl group, endowing it with radical scavenging capacity and redox signaling activity absent in its parent lignan [3]. As a key bioactive intermediate in the metabolic cascade from dietary sesame lignans to catechol derivatives, epi-Sesamin Monocatechol serves as a critical reference standard for pharmacokinetic studies, mechanistic autophagy research, and functional food development programs investigating the molecular basis of sesame-associated health effects [4].

Why Parent Lignans Cannot Replace epi-Sesamin Monocatechol


Parent lignans sesamin and episesamin are effectively prodrugs requiring hepatic CYP450-mediated catecholization to generate their principal bioactive species [1]. While commercial sesamin supplements contain both epimers at approximately a 1:1 ratio and are widely used in nutraceutical formulations, the unmetabolized parent compounds exhibit negligible direct antioxidant capacity in vitro and fail to recapitulate the full spectrum of cellular effects attributed to sesame consumption [2]. Critically, episesamin-derived monocatechol metabolites (EC-1) demonstrate distinct stereoselective metabolic routing, differential CYP enzyme dependence, and quantitatively superior activation of key signaling nodes — including mTORC1-mediated autophagy flux and Nrf2/ARE-driven phase II enzyme induction — compared to both their parent episesamin and sesamin-derived monocatechol counterparts [3][4]. Researchers requiring the actual bioactive molecular species for dose-response studies, mechanistic pathway dissection, or analytical method validation must therefore procure the specific monocatechol metabolite rather than relying on the commercially abundant parent lignan mixture.

Quantitative Evidence: epi-Sesamin Monocatechol vs. Parent Lignans


Autophagy Flux Enhancement Over Parent Episesamin

The monocatechol metabolite of episesamin (EC-1) induces significantly higher autophagy flux than its unmetabolized parent compound episesamin when evaluated at physiologically relevant concentrations in human cell culture [1]. This finding establishes that the catechol moiety is functionally essential for the autophagy-promoting activity previously attributed to sesame lignan consumption [2].

Autophagy mTORC1 signaling Hepatic metabolism

Potent Nrf2/ARE Activation

In a systematic comparative evaluation of sesamin, episesamin, and their respective primary metabolites using an Nrf2/ARE luciferase reporter assay in PC12 cells, the primary metabolites SC-1 and EC-1 emerged as the most potent ARE activators among all tested compounds [1]. This head-to-head comparison positions epi-Sesamin Monocatechol (EC-1) as the maximally active molecular species for Nrf2 pathway engagement within the sesame lignan metabolic cascade [2].

Nrf2/ARE signaling Phase II enzyme induction Oxidative stress

Distinct CYP-Mediated Metabolic Routing

The enzymatic routes generating epi-Sesamin Monocatechol (EC-1) from episesamin differ fundamentally from those producing sesamin monocatechol (SC-1) from sesamin, with episesamin metabolism showing nearly equal reliance on CYP2C9 and CYP1A2, whereas sesamin metabolism is dominated by CYP2C9 [1]. This stereoselective metabolic divergence has implications for inter-individual variability in metabolite exposure and potential drug-drug interaction profiles [2].

Cytochrome P450 Drug metabolism Pharmacokinetics

Catechol Moiety: Key to Antioxidant Activity

The catechol functional moiety introduced via hepatic CYP450 metabolism or fungal biotransformation is the structural determinant conferring antioxidant activity to sesame lignan derivatives [1]. Parent sesamin and sesaminol triglucoside exhibit negligible in vitro antioxidant activity; only after conversion to catechol-bearing species does measurable radical scavenging capacity emerge [2].

Antioxidant DPPH radical scavenging Functional food

Distinct Elimination Kinetics: EC-1 vs. SC-1

In a randomized controlled pharmacokinetic study of healthy human subjects administered 50 mg sesame lignans (sesamin/episesamin = 1/1) once daily for 28 days, the primary metabolites derived from each epimer displayed distinct terminal elimination half-lives [1]. The episesamin-derived monocatechol EC-1 exhibited a longer terminal half-life than the sesamin-derived monocatechol SC-1 [2].

Pharmacokinetics Metabolite half-life Human study

Episesamin Superiority in Hepatic Fatty Acid Oxidation

Although this evidence pertains to parent episesamin rather than the monocatechol metabolite directly, it establishes that the episesamin metabolic lineage (which yields EC-1) produces quantitatively distinct physiological outcomes compared to the sesamin lineage (which yields SC-1) [1]. This class-level inference supports the procurement rationale that epi-Sesamin Monocatechol is the appropriate analytical standard for studies investigating the episesamin-specific metabolic and functional pathway [2].

Fatty acid oxidation Hepatic metabolism Nutrigenomics

Application Scenarios for epi-Sesamin Monocatechol


Episesamin-Specific Metabolite Quantification

epi-Sesamin Monocatechol (EC-1) is the definitive analytical reference standard for LC-MS/MS methods quantifying episesamin-derived metabolites in human or animal plasma following sesame lignan administration. The distinct terminal half-life of EC-1 (3.4 h) compared to sesamin-derived SC-1 (2.4 h) necessitates separate calibration curves and validation protocols [1]. Studies investigating CYP2C9, CYP1A2, or CYP2C19 pharmacogenetic effects on lignan metabolism should employ EC-1 as the episesamin-branch endpoint standard, given the near-equal contribution of CYP2C9 and CYP1A2 to episesamin monocatecholization versus CYP2C9-dominated sesamin metabolism [2].

Autophagy & mTORC1 Inhibition Research

For cellular autophagy studies employing tfLC3 reporter systems or evaluating mTORC1/mTORC2 pathway selectivity, epi-Sesamin Monocatechol provides the active molecular species that reproducibly enhances autophagy flux at physiological concentrations (1-10 μM) [1]. The monocatechol metabolite EC-1-2 demonstrates ~30% greater autophagy flux induction than parent episesamin at equivalent concentrations, while dicatechol metabolites show no advantage [2]. Procurement of the pure monocatechol standard is essential for dose-response experiments aiming to establish EC50 values or characterize mTORC1-selective inhibition comparable to rapamycin but with distinct ULK1 degradation dynamics [3].

Nrf2/ARE Activation & Cytoprotection Assays

In high-throughput or focused screening campaigns evaluating natural product-derived Nrf2/ARE activators, epi-Sesamin Monocatechol serves as a positive control reference standard representing maximal pathway engagement within the sesame lignan chemical space [1]. Among all compounds tested (parent sesamin, parent episesamin, primary monocatechol metabolites, secondary dicatechol metabolites, and sesaminol derivatives), SC-1 and EC-1 were identified as the most potent ARE activators [2]. For PC12 neuroprotection models against H2O2-induced oxidative stress, EC-1 should be included as the comparator compound to benchmark novel neuroprotective candidates against the established HO-1 induction and p38 MAPK phosphorylation cascade triggered by sesame lignan monocatechols [3].

Hepatic Fatty Acid Oxidation & Lipid Metabolism

Investigators examining differential effects of sesame lignan epimers on lipid metabolism should incorporate epi-Sesamin Monocatechol as the key analytical standard for tracking episesamin-specific metabolic fate. The parent episesamin lineage produces 3.2× greater peroxisomal fatty acid oxidation enhancement (5.1-fold vs. 1.6-fold) and up to 5× greater gene expression changes compared to sesamin [1]. Studies seeking to attribute these differential in vivo effects to specific metabolites require EC-1 reference material for definitive identification and quantification of the episesamin-derived monocatechol species in liver homogenates, bile, and microsomal preparations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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